molecular formula C20H22N2OS B4701953 (2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide

(2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide

Cat. No.: B4701953
M. Wt: 338.5 g/mol
InChI Key: UPSHAQVZRBPXCH-LFIBNONCSA-N
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Description

(2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylphenyl group, and an ethylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-5-17-8-9-18(24-17)11-16(12-21)20(23)22-15(4)19-10-13(2)6-7-14(19)3/h6-11,15H,5H2,1-4H3,(H,22,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSHAQVZRBPXCH-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C(C#N)C(=O)NC(C)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC(C)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide
Reactant of Route 4
(2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide
Reactant of Route 5
(2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide
Reactant of Route 6
(2E)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethylthiophen-2-yl)prop-2-enamide

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